N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide
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Overview
Description
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide is a compound that belongs to the class of thiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide typically involves the reaction of 4-(4-chlorophenyl)thiazol-2-amine with 4-fluorophenylacetyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity would be essential for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the acetamide group.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and microbial growth, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has similar structural features but different substituents, leading to variations in its biological activities.
2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide: Another related compound with a different core structure but similar functional groups.
Uniqueness
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide stands out due to its unique combination of a thiazole ring and specific substituents, which confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2OS/c18-13-5-3-12(4-6-13)15-10-23-17(20-15)21-16(22)9-11-1-7-14(19)8-2-11/h1-8,10H,9H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXQBPOPTGAOMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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